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Introduction: Overcoming the Cellular Delivery
Barrier
The therapeutic and diagnostic potential of nucleic acids is immense, offering the ability to

modulate gene expression with high specificity. However, the fundamental structure of natural

DNA and RNA—a polyanionic phosphodiester backbone—presents a formidable barrier to

cellular entry.[1][2] The negatively charged cell membrane effectively repels these molecules,

severely limiting their unassisted uptake and therapeutic efficacy.[3][4] This challenge has

catalyzed the development of nucleic acid analogs with modified backbones designed to

neutralize this charge, thereby facilitating improved cellular interactions.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug

development professionals. It provides an in-depth exploration of the core non-ionic DNA

analogs, the mechanistic principles governing their cellular uptake, and detailed, field-proven

protocols for their study. As a Senior Application Scientist, the focus here is not merely on

procedural steps but on the underlying causality and the establishment of self-validating

experimental systems to ensure data integrity and reproducibility.
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Chapter 1: The Landscape of Non-Ionic DNA
Analogs
The primary strategy to circumvent electrostatic repulsion is the replacement of the anionic

phosphodiester linkage with a charge-neutral backbone. This modification not only impacts

cellular uptake but also confers other advantageous properties, such as remarkable resistance

to nuclease degradation. Two classes of non-ionic analogs have become cornerstones of this

field: Peptide Nucleic Acids (PNAs) and Phosphorodiamidate Morpholino Oligomers (PMOs).

Peptide Nucleic Acids (PNAs)
First described in 1991, Peptide Nucleic Acids represent a radical departure from natural DNA

structure.[5] In PNAs, the entire sugar-phosphate backbone is replaced by a repeating N-(2-

aminoethyl)glycine pseudopeptide chain, to which the nucleobases are attached.[6][7] This

peptide-like backbone is uncharged, which eliminates the electrostatic repulsion from cell

membranes and leads to stronger, more stable hybridization with target DNA or RNA due to the

absence of charge-charge repulsion within the duplex.[5][8] PNAs are highly resistant to

degradation by both nucleases and proteases and can inhibit gene expression by sterically

hindering translation or transcription.[9]

Phosphorodiamidate Morpholino Oligomers (PMOs)
PMOs are another class of widely used non-ionic DNA analogs, often referred to as

Morpholinos. Their structure retains the standard nucleobases, but these are attached to a six-

membered morpholine ring instead of a deoxyribose sugar.[10][11] These morpholine subunits

are linked by non-ionic phosphorodiamidate bonds.[12] This unique backbone imparts

exceptional stability in biological systems and, like PNAs, PMOs function primarily through

steric blockade of their target RNA, either inhibiting mRNA translation or modifying pre-mRNA

splicing, rather than inducing target degradation via RNase H.[9]

Comparative Analysis of Core Non-Ionic Analogs
The choice between PNA and PMO often depends on the specific application, target, and

delivery strategy. The following table provides a comparative overview of their key

characteristics.
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Feature
Peptide Nucleic Acids
(PNAs)

Phosphorodiamidate
Morpholino Oligomers
(PMOs)

Backbone Structure
N-(2-aminoethyl)glycine

pseudopeptide

Morpholine rings linked by

phosphorodiamidate bonds[10]

[11]

Overall Charge Neutral Neutral[12]

Nuclease Resistance Very High[5] Very High[9][11]

Binding Affinity
Higher than DNA/RNA (forms

very stable duplexes)[8]

High, forms stable duplexes

with RNA

Mechanism of Action
Steric hindrance of translation,

transcription, or splicing[9]

Steric hindrance of translation

or splicing[12]

Primary Challenge
Poor intrinsic cellular uptake[6]

[7]

Poor intrinsic cellular

uptake[10][13]

Diagram 1: Backbone Structures of DNA and its Non-
Ionic Analogs

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 14 Tech Support

https://pubs.acs.org/doi/10.1021/bc034221g
https://pmc.ncbi.nlm.nih.gov/articles/PMC4251390/
https://www.ingentaconnect.com/content/ben/cpb/2009/00000010/00000006/art00002?crawler=true
https://pmc.ncbi.nlm.nih.gov/articles/PMC10967622/
https://aacrjournals.org/mct/article/1/5/347/233708/Antisense-Oligonucleotides-Basic-Concepts-and
https://pmc.ncbi.nlm.nih.gov/articles/PMC4251390/
https://pubs.rsc.org/en/content/articlehtml/2024/cc/d4cc05214e
https://aacrjournals.org/mct/article/1/5/347/233708/Antisense-Oligonucleotides-Basic-Concepts-and
https://www.ingentaconnect.com/content/ben/cpb/2009/00000010/00000006/art00002?crawler=true
https://pmc.ncbi.nlm.nih.gov/articles/PMC12856489/
https://www.mdpi.com/1422-0067/27/3/1565
https://pubs.acs.org/doi/10.1021/bc034221g
https://pubmed.ncbi.nlm.nih.gov/15025524/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13728271?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Natural DNA

Peptide Nucleic Acid (PNA)

Morpholino (PMO)

Deoxyribose
Sugar

Anionic
Phosphate

Phosphodiester
Linkage

N-(2-aminoethyl)glycine
Backbone

Neutral
Peptide Bond

Morpholine
Ring

Neutral
Phosphorodiamidate

Linkage

Click to download full resolution via product page

Caption: Structural differences between DNA, PNA, and PMO backbones.

Chapter 2: Mechanisms of Cellular Entry
Despite the advantage of charge neutrality, the large size and hydrophilic nature of PNAs and

PMOs mean their unassisted passage across the hydrophobic cell membrane is highly

inefficient.[6][10] Understanding and overcoming this delivery challenge is the central focus of

cellular uptake studies.

Intrinsic vs. Enhanced Uptake
Studies on unmodified PMOs have shown that their limited uptake in certain "permissive" cell

lines is a specific, saturable, and energy-dependent process, which suggests the involvement

of a receptor-mediated endocytic pathway.[12][14] However, this intrinsic uptake is often

insufficient for robust biological effects across most cell types.
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Consequently, research has heavily focused on strategies to enhance delivery. The most

successful and widely adopted approach is the conjugation of the non-ionic analog to a Cell-

Penetrating Peptide (CPP).[15] These are typically short, arginine-rich peptides, such as a

fragment from the HIV-1 Tat protein, that can traverse the cell membrane.[6][13][16]

Conjugation to a CPP significantly boosts the cellular uptake of both PMOs and PNAs.[8][10]

The Endocytic Gauntlet: Uptake and Entrapment
The primary mechanism by which CPP-conjugated analogs enter cells is through endocytosis.

[17][18] This process involves the internalization of the conjugate within membrane-bound

vesicles. While this gets the molecule into the cell, it presents the next major hurdle: endosomal

sequestration.[6][19] The vast majority of internalized material can remain trapped within these

endosomes, which eventually mature into degradative lysosomes. For the analog to reach its

target mRNA in the cytoplasm or pre-mRNA in the nucleus, it must escape this endosomal

pathway. This "endosomal escape" is a critical and often rate-limiting step for achieving a

biological effect.

Diagram 2: Cellular Uptake Pathways for Non-Ionic
Analogs
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Caption: CPP-mediated uptake is dominated by endocytosis, trapping analogs in vesicles.
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Chapter 3: Experimental Design & Core Protocols
A robust study of cellular uptake requires careful experimental design, validated protocols, and

appropriate controls. The workflow typically involves labeling the analog, delivering it to cells,

and then using qualitative and quantitative methods to assess its uptake and subcellular

localization.

Section 3.1: Protocol for Fluorescent Labeling
To visualize and quantify uptake, the analog must be covalently labeled with a fluorescent dye.

This protocol describes a standard method for labeling an amine-modified PNA or PMO.

Rationale: Covalent attachment ensures the fluorescent signal accurately represents the

location of the analog, preventing dissociation that could occur with non-covalent methods.

Amine-reactive dyes like N-hydroxysuccinimide (NHS) esters are efficient and widely available.

[20][21]

Protocol 3.1.1: Amine-Reactive Dye Conjugation

Reagent Preparation:

Dissolve the amine-terminated PNA or PMO in a suitable buffer (e.g., 0.1 M sodium

bicarbonate, pH 8.3) to a final concentration of 1-5 mg/mL.

Immediately before use, dissolve an amine-reactive fluorescent dye (e.g., an Alexa

Fluor™ or CF™ Dye NHS ester) in anhydrous dimethylformamide (DMF) or dimethyl

sulfoxide (DMSO) to a concentration of 10 mg/mL.[22]

Conjugation Reaction:

Add the dissolved dye to the analog solution at a 10- to 20-fold molar excess.

Incubate the reaction for 1-2 hours at room temperature, protected from light.

Purification:

Remove unreacted "free" dye from the labeled analog using size-exclusion

chromatography (e.g., a NAP-10 column) or ethanol precipitation. This step is critical to
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prevent misleading signals from unincorporated dye.

Quantification:

Measure the absorbance of the purified conjugate at the absorbance maximum of the

analog (approx. 260 nm) and the dye.

Calculate the concentration of the analog and the degree of labeling (dye-to-analog ratio)

using the Beer-Lambert law and the extinction coefficients for both the analog and the dye.

Section 3.2: Protocols for Cellular Uptake Analysis
Once a labeled analog is prepared and purified, it can be applied to cultured cells to assess

uptake.

Protocol 3.2.1: Confocal Microscopy for Subcellular Localization Causality: Confocal

microscopy provides high-resolution optical sections, allowing for the precise determination of

the analog's location within the cell (e.g., at the membrane, within vesicles, or in the

cytoplasm/nucleus).[23]

Cell Seeding: Plate cells onto glass-bottom dishes or coverslips at a density that will result in

50-70% confluency at the time of the experiment.

Treatment: Replace the culture medium with fresh medium containing the fluorescently

labeled analog at the desired concentration (typically 1-10 µM). Incubate for the desired time

period (e.g., 2, 6, or 24 hours).

Washing: Aspirate the treatment medium and wash the cells 2-3 times with phosphate-

buffered saline (PBS) to remove any analog that is not cell-associated.

Fixation & Permeabilization (Optional but Recommended): Fix the cells with 4%

paraformaldehyde in PBS for 15 minutes. If co-staining with intracellular markers,

permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

Counterstaining: Stain the nucleus with a DNA-specific dye like DAPI or Hoechst to provide a

spatial reference.[24] You may also co-stain for specific organelles (e.g., using LysoTracker

for lysosomes) to investigate co-localization.
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Imaging: Mount the coverslips and acquire images using a confocal microscope. Capture

images in separate channels for the analog and counterstains.

Protocol 3.2.2: Flow Cytometry for Quantitative Uptake Causality: Flow cytometry allows for the

high-throughput analysis of thousands of individual cells, providing robust quantitative data on

the percentage of cells that have taken up the analog and the relative amount of uptake per cell

(mean fluorescence intensity).[23][25]

Cell Seeding: Plate cells in a multi-well plate (e.g., 24- or 48-well) and grow to ~80%

confluency.

Treatment: Treat cells with the labeled analog as described in the microscopy protocol.

Include an untreated control group.

Washing: Wash cells thoroughly with PBS as described above.

Cell Harvesting: Detach the cells from the plate using a gentle cell dissociation reagent (e.g.,

Trypsin-EDTA). Quench the dissociation and collect the cells into tubes.

Analysis: Analyze the cell suspension on a flow cytometer, exciting the fluorophore with the

appropriate laser and collecting emission in the corresponding channel.

Data Gating:

Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main population of

single, viable cells.

Use the untreated control sample to set a gate on the fluorescence channel that defines

the background fluorescence.

Apply this gate to the treated samples to determine the percentage of fluorescently

positive cells and the mean fluorescence intensity (MFI) of this positive population.

Diagram 3: Experimental Workflow for Cellular Uptake
Studies
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Caption: Workflow from analog labeling to qualitative and quantitative data analysis.
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Chapter 4: Data Interpretation & Self-Validation
Acquiring data is only half the battle; rigorous interpretation requires an awareness of potential

artifacts and the inclusion of self-validating controls.

Interpreting Microscopy: A punctate (dot-like) staining pattern in the cytoplasm is a classic

hallmark of endosomal sequestration.[17][18] A diffuse, hazy signal throughout the cytoplasm

and/or nucleus is more indicative of successful endosomal escape, which is the desired

outcome for functional activity. It is crucial to distinguish true internal signal from

fluorescence merely associated with the outer cell membrane.

Interpreting Flow Cytometry: An increase in the percentage of positive cells and the MFI

indicates successful cellular association/uptake. However, flow cytometry cannot distinguish

between surface-bound and truly internalized analogs.[23] To address this, one can perform

a wash with a quenching agent (like Trypan Blue for certain dyes) or a brief acidic wash to

strip surface-bound molecules before analysis.

Mandatory Controls for Trustworthiness:

Untreated Cells: Essential for defining background fluorescence and autofluorescence.

Free Dye Control: Cells treated with the purified "free dye" from the labeling reaction. This

ensures that any observed signal is from the conjugate, not from residual dye

contamination.

Scrambled Sequence Control: An analog with the same chemistry and length but a

sequence that should not have a specific biological target. This control helps differentiate

sequence-specific effects from general effects of the chemical class.

Cytotoxicity Assay: It is imperative to assess cell viability (e.g., using an MTS or similar

assay) in parallel. Apparent high uptake could be an artifact of membrane disruption in

dying cells, leading to false-positive results.[17][18]

Conclusion & Future Perspectives
Non-ionic DNA analogs like PNAs and PMOs offer powerful advantages in nuclease resistance

and binding affinity, making them invaluable tools for modulating gene expression. However,
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their utility is fundamentally governed by the efficiency of their cellular delivery. The strategies

and protocols outlined in this guide provide a robust framework for investigating and optimizing

this critical step. By combining enhanced delivery methods, such as CPP conjugation, with

rigorous analytical techniques like confocal microscopy and flow cytometry, researchers can

gain a clear understanding of how these molecules enter cells and reach their targets.

The ongoing challenge remains the "endosomal escape" problem. Future innovations will likely

focus on the development of smarter delivery vectors and analog conjugates that can more

efficiently break free from vesicular trafficking, thereby unlocking the full therapeutic potential of

these promising synthetic nucleic acids.

References
Cellular uptake of antisense morpholino oligomers conjugated to arginine-rich peptides.
(2004-03-15).
Abes, S., et al. (2009-09-15). Cellular uptake of neutral phosphorodiamidate morpholino
oligomers. Oligonucleotides.
Hagedorn, P. H., et al. (2020-08-20). a critical analysis of methods used to investigate the
cellular uptake and subcellular localization of RNA therapeutics. Nucleic Acids Research.
Jolee, T., et al. Recent developments in the delivery of peptide nucleic acids (PNAs). RSC
Chemical Biology.
Abes, S., et al. Cellular Uptake of Neutral Phosphorodiamidate Morpholino Oligomers.
Oligonucleotides.
Youngblood, D. S., et al. In Vivo Delivery of Morpholino Oligos by Cell-Penetrating Peptides.
Aznar, M., et al. (2026-02-05). Peptide Nucleic Acids (PNAs)
Abes, S., et al. (2004-02-28). Cellular Uptake of Antisense Morpholino Oligomers
Conjugated to Arginine-Rich Peptides.
Bendifallah, N., et al. (2016-01-26). Cell-Dependent Differential Cellular Uptake of PNA,
Peptides, and PNA-Peptide Conjugates.
Bendifallah, N., et al. (2002-04-15). Cell-dependent differential cellular uptake of PNA,
peptides, and PNA-peptide conjugates.
Petersson, B., et al. (2024-11-11). Endosomolytic peptides enable the cellular delivery of
peptide nucleic acids.
Juliano, R. L. (2011-10-13). Cellular Uptake and Intracellular Trafficking of Antisense and
siRNA Oligonucleotides.
Bishop, C. J., et al. Quantification of Cellular and Nuclear Uptake Rates of Polymeric Gene
Delivery Nanoparticles and DNA Plasmids via Flow Cytometry. PLoS ONE.
Costa, D., et al. (2024-09-19).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13728271?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Challenges of nucleic acid delivery to tumors.
Overcoming the Gene Therapy Delivery Challenge. (2025-07-25). Technology Networks.
Non-Viral Nucleic Acid Delivery: Key Challenges and Future Directions. Bentham Science.
Fluorescence Labeling of Nucleic Acids. BOC Sciences.
Fluorescent Dye Labeling. Bio-Synthesis, Inc..
Juliano, R. L., et al. Cellular Uptake and Intracellular Trafficking of Oligonucleotides:
Implications for Oligonucleotide Pharmacology. Current Topics in Medicinal Chemistry.
Hayashi-Takanaka, Y. (2017). Recent Advances in Fluorescent Labeling Techniques for
Fluorescence Microscopy. The Showa University Journal of Medical Sciences.
Labeling Oligonucleotides and Nucleic Acids—Section 8.2. (2012-02-08). Thermo Fisher
Scientific - ES.
Goyenvalle, A., et al. (2015). Antisense Therapy in Neurology. Methods in Molecular Biology.
Diagram of cellular uptake mechanisms.
Atanasov, V., et al. (2024-02-27). Antisense and Functional Nucleic Acids in Rational Drug
Development. Pharmaceuticals.
Summerton, J., et al. (2001-08-01). Antisense Oligonucleotides: Basic Concepts and
Mechanisms. Molecular Cancer Therapeutics.
Application of Antisense Oligonucleotides as an Alternative Approach for Gene Expression
Control and Functional Studies. (2025-10-29). MDPI.

Need Custom Synthesis?
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Sources

1. tandfonline.com [tandfonline.com]

2. technologynetworks.com [technologynetworks.com]

3. eurekaselect.com [eurekaselect.com]

4. mdpi.com [mdpi.com]

5. Antisense and Functional Nucleic Acids in Rational Drug Development - PMC
[pmc.ncbi.nlm.nih.gov]

6. Recent developments in the delivery of peptide nucleic acids (PNAs) - PMC
[pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b13728271?utm_src=pdf-custom-synthesis#bc-rfq
https://www.tandfonline.com/doi/full/10.1080/17425247.2024.2405207?af=R
https://www.technologynetworks.com/biopharma/blog/overcoming-the-gene-therapy-delivery-challenge-402428
https://www.eurekaselect.com/73727/article/non-viral-nucleic-acid-delivery-key-challenges-and-future-directions
https://www.mdpi.com/1422-0067/26/21/10524
https://pmc.ncbi.nlm.nih.gov/articles/PMC10967622/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10967622/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12856489/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12856489/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13728271?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. mdpi.com [mdpi.com]

8. Endosomolytic peptides enable the cellular delivery of peptide nucleic acids - Chemical
Communications (RSC Publishing) DOI:10.1039/D4CC05214E [pubs.rsc.org]

9. aacrjournals.org [aacrjournals.org]

10. pubs.acs.org [pubs.acs.org]

11. Antisense Therapy in Neurology - PMC [pmc.ncbi.nlm.nih.gov]

12. Cellular Uptake of Neutral Phosphorodiamidate Morpholino Oligomer...: Ingenta Connect
[ingentaconnect.com]

13. Cellular uptake of antisense morpholino oligomers conjugated to arginine-rich peptides -
PubMed [pubmed.ncbi.nlm.nih.gov]

14. Cellular uptake of neutral phosphorodiamidate morpholino oligomers - PubMed
[pubmed.ncbi.nlm.nih.gov]

15. researchgate.net [researchgate.net]

16. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

17. researchgate.net [researchgate.net]

18. Cell-dependent differential cellular uptake of PNA, peptides, and PNA-peptide conjugates
- PubMed [pubmed.ncbi.nlm.nih.gov]

19. pubs.acs.org [pubs.acs.org]

20. bioconjugation.bocsci.com [bioconjugation.bocsci.com]

21. Fluorescent Dye Labeling - Bio-Synthesis, Inc. [biosyn.com]

22. Labeling Oligonucleotides and Nucleic Acids—Section 8.2 | Thermo Fisher Scientific -
KR [thermofisher.com]

23. academic.oup.com [academic.oup.com]

24. Recent Advances in Fluorescent Labeling Techniques for Fluorescence Microscopy -
PMC [pmc.ncbi.nlm.nih.gov]

25. Quantification of Cellular and Nuclear Uptake Rates of Polymeric Gene Delivery
Nanoparticles and DNA Plasmids via Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Topic: Non-Ionic DNA Analogs for Cellular Uptake
Studies]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13728271/docs#topic-non-ionic-dna-analogs-for-
cellular-uptake-studies]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.mdpi.com/1422-0067/27/3/1565
https://pubs.rsc.org/en/content/articlehtml/2024/cc/d4cc05214e
https://pubs.rsc.org/en/content/articlehtml/2024/cc/d4cc05214e
https://aacrjournals.org/mct/article/1/5/347/233708/Antisense-Oligonucleotides-Basic-Concepts-and
https://pubs.acs.org/doi/10.1021/bc034221g
https://pmc.ncbi.nlm.nih.gov/articles/PMC4251390/
https://www.ingentaconnect.com/content/ben/cpb/2009/00000010/00000006/art00002?crawler=true
https://www.ingentaconnect.com/content/ben/cpb/2009/00000010/00000006/art00002?crawler=true
https://pubmed.ncbi.nlm.nih.gov/15025524/
https://pubmed.ncbi.nlm.nih.gov/15025524/
https://pubmed.ncbi.nlm.nih.gov/19619124/
https://pubmed.ncbi.nlm.nih.gov/19619124/
https://www.researchgate.net/figure/Diagram-of-cellular-uptake-mechanisms_fig1_330013941
https://ir.library.oregonstate.edu/downloads/12579z11h
https://www.researchgate.net/publication/11301230_Cell-Dependent_Differential_Cellular_Uptake_of_PNA_Peptides_and_PNA-Peptide_Conjugates
https://pubmed.ncbi.nlm.nih.gov/12074365/
https://pubmed.ncbi.nlm.nih.gov/12074365/
https://pubs.acs.org/doi/10.1021/bc200377d
https://bioconjugation.bocsci.com/services/fluorescence-labeling-of-nucleic-acids.html
https://www.biosyn.com/reporter-molecule-labeling.aspx
https://www.thermofisher.com/kr/ko/home/references/molecular-probes-the-handbook/nucleic-acid-detection-and-genomics-technology/labeling-oligonucleotides-and-nucleic-acids.html
https://www.thermofisher.com/kr/ko/home/references/molecular-probes-the-handbook/nucleic-acid-detection-and-genomics-technology/labeling-oligonucleotides-and-nucleic-acids.html
https://academic.oup.com/nar/article/48/14/7623/5869349
https://pmc.ncbi.nlm.nih.gov/articles/PMC2156041/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2156041/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5061650/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5061650/
https://www.benchchem.com/product/b13728271/docs#topic-non-ionic-dna-analogs-for-cellular-uptake-studies
https://www.benchchem.com/product/b13728271/docs#topic-non-ionic-dna-analogs-for-cellular-uptake-studies
https://www.benchchem.com/product/b13728271/docs#topic-non-ionic-dna-analogs-for-cellular-uptake-studies
https://www.benchchem.com/product/b13728271/docs#topic-non-ionic-dna-analogs-for-cellular-uptake-studies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13728271?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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